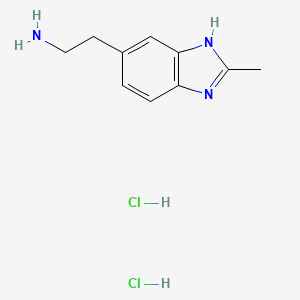

2-(2-Methyl-1H-benzoimidazol-5-yl)-ethylamine dihydrochloride

Description

2-(2-Methyl-1H-benzoimidazol-5-yl)-ethylamine dihydrochloride is a bicyclic aromatic compound featuring a benzoimidazole core substituted with a methyl group at the 2-position and an ethylamine side chain at the 5-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

2-(2-methyl-3H-benzimidazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.2ClH/c1-7-12-9-3-2-8(4-5-11)6-10(9)13-7;;/h2-3,6H,4-5,11H2,1H3,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPWWQLFHSQGCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Methyl-1H-benzoimidazol-5-yl)-ethylamine dihydrochloride is a compound of increasing interest in pharmaceutical and biochemical research due to its diverse biological activities. This article summarizes its biological properties, applications, and relevant case studies.

- Molecular Formula: C10H13N3·2HCl

- Molecular Weight: Approximately 249.15 g/mol

- IUPAC Name: this compound

Anticancer Activity

Research indicates that compounds with benzimidazole moieties, including this compound, exhibit significant anticancer properties.

- Mechanism of Action: The compound has been shown to induce apoptosis in cancer cells by activating pathways involving reactive oxygen species (ROS) and DNA damage response mechanisms. For example, it can lead to phosphorylation of p53 and upregulation of p21, resulting in cell cycle arrest and apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| A375 (Melanoma) | 26.09 |

| MCF-7 (Breast Cancer) | 225 |

| SK-Hep1 (Liver Cancer) | Highest among tested complexes |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of bacterial strains. Its effectiveness is comparable to standard antibiotics, with minimum inhibitory concentrations (MIC) showing promising results.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. faecalis | 40 - 50 |

| P. aeruginosa | 40 - 50 |

| K. pneumoniae | Comparable to ceftriaxone |

Applications in Research

The compound is utilized in various research areas:

- Pharmaceutical Development: It serves as an intermediate for synthesizing anti-cancer and anti-inflammatory drugs.

- Biochemical Research: It aids in studies related to enzyme inhibition and receptor binding.

- Material Science: Investigated for potential applications in novel materials with specific properties.

- Diagnostic Applications: Incorporated into diagnostic kits for improved accuracy in medical tests.

Case Studies

Several studies have highlighted the biological activity of benzimidazole derivatives similar to this compound:

- Study on Anticancer Properties:

- Antimicrobial Efficacy:

- Mechanistic Insights:

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to biologically active compounds. It serves as a precursor for synthesizing various derivatives that may exhibit enhanced pharmacological activities.

Anticancer Research

Recent studies have explored the role of benzoimidazole derivatives in cancer treatment. The compound has shown promise in inhibiting tumor growth in vitro, making it a candidate for further development in anticancer therapies.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Research indicates that it may modulate serotonin receptors, which are crucial in mood regulation and anxiety disorders.

Synthesis of Novel Compounds

2-(2-Methyl-1H-benzoimidazol-5-yl)-ethylamine dihydrochloride is used as an intermediate in the synthesis of more complex molecules, which can be tailored for specific biological activities or therapeutic effects.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated various benzoimidazole derivatives, including this compound, for their cytotoxic effects on cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, indicating its potential as an anticancer agent .

Case Study 2: Neuropharmacological Effects

Research conducted by the Neuroscience Research Institute examined the effects of the compound on serotonin receptor modulation. The findings revealed that it could enhance serotonin signaling, providing insights into its use for treating depression and anxiety .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Precursor for therapeutic agents | Structural similarity to active drugs |

| Anticancer Research | Inhibits tumor growth in vitro | Significant cytotoxicity observed |

| Neuropharmacology | Modulates serotonin receptors | Potential treatment for mood disorders |

| Synthesis of Compounds | Intermediate for novel drug development | Enables creation of targeted therapies |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Comparisons

Core Structure and Bioactivity

- Benzoimidazole vs. This structural difference may shift its activity toward targets like DNA topoisomerases (common in anticancer benzoimidazoles) rather than histamine receptors.

- Nitroimidazole Derivatives: The nitro group in 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride confers radioprotective and antiparasitic properties, absent in the target compound. However, both share dihydrochloride salt forms, suggesting similar solubility profiles .

Pharmacological Profiles

- Receptor Targeting : Histamine dihydrochloride directly activates H1–H4 receptors, whereas the target compound’s benzoimidazole structure may favor interactions with enzymes or nucleic acids due to its planar aromatic system .

- Antimicrobial Activity : The nitroimidazole analog exhibits broad-spectrum antibacterial activity, likely due to nitro group-mediated DNA damage. The target compound’s methyl-substituted benzoimidazole may instead inhibit microbial enzymes or efflux pumps .

Physicochemical Properties

- Salt Forms : All dihydrochloride salts (target compound, histamine, nitroimidazole analog) improve aqueous solubility, critical for drug formulation. Levocetirizine dihydrochloride’s larger piperazine structure demonstrates how molecular complexity impacts bioavailability despite shared salt forms .

- Stability : The methyl group in the target compound may reduce oxidative degradation compared to dopamine’s catechol moiety, which is prone to autoxidation .

Research Findings and Gaps

- Further studies are needed to validate these mechanisms.

Q & A

Q. What are the standard synthetic routes for 2-(2-Methyl-1H-benzoimidazol-5-yl)-ethylamine dihydrochloride, and what key parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling 5-amino-benzimidazole derivatives with ethylamine precursors under controlled conditions. Key steps include:

- Reagent Selection : Use of phenol derivatives or chloroethylamine as starting materials, with catalysts like palladium or nickel-based systems for cross-coupling reactions .

- Reaction Optimization : Temperature (60–100°C), solvent polarity (e.g., DMF or ethanol), and reaction time (12–24 hours) are critical. For example, prolonged heating in ethanol improves cyclization efficiency .

- Purity Control : Post-synthesis purification via recrystallization or column chromatography using silica gel and methanol/chloroform mixtures .

Table 1 : Example Synthesis Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | ↑ Cyclization |

| Solvent | Ethanol/DMF (1:1) | ↑ Solubility |

| Catalyst | Pd/C (5% wt) | ↑ Reaction Rate |

| Reaction Time | 18–24 hours | ↑ Conversion |

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

- Methodological Answer : A multi-technique approach is recommended:

- Spectroscopy :

- 1H/13C NMR : Confirm benzimidazole ring protons (δ 7.2–8.1 ppm) and ethylamine chain integration .

- FT-IR : Identify N-H stretches (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .

- Chromatography :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .

- Elemental Analysis : Verify Cl⁻ content (~20–22%) to confirm dihydrochloride formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for benzimidazole derivatives?

- Methodological Answer :

- Comparative Assays : Test the compound against standardized cell lines (e.g., HepG2 for cancer, E. coli for antimicrobial activity) under identical conditions to isolate structure-activity relationships .

- Mechanistic Studies : Use molecular docking to predict binding affinity for targets like topoisomerase II (anticancer) or bacterial efflux pumps (antimicrobial) .

- Dose-Response Analysis : EC50/IC50 comparisons across studies to identify concentration-dependent effects .

Q. What experimental design strategies optimize synthesis parameters for higher yield and scalability?

- Methodological Answer :

- Statistical DoE (Design of Experiments) : Apply a central composite design to evaluate interactions between temperature, solvent ratio, and catalyst loading. For example, a 3-factor, 3-level design reduces trial numbers by 40% while identifying optimal conditions .

- Scale-Up Protocols : Transition from batch reactors to continuous flow systems with inline HPLC monitoring to maintain purity during pilot-scale production .

Q. How does the compound’s stability vary under different storage conditions, and how can degradation products be characterized?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (stress conditions) for 1–6 months. Monitor via HPLC for degradation peaks .

- Degradation Analysis : Use LC-MS to identify hydrolyzed products (e.g., free benzimidazole or ethylamine fragments) under acidic/alkaline conditions .

Q. What computational tools predict the compound’s reactivity in novel reactions (e.g., with electrophiles or nucleophiles)?

- Methodological Answer :

- Quantum Chemistry Modeling : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack (e.g., NH groups on benzimidazole) .

- Reaction Pathway Simulation : Use software like Gaussian or ORCA to model intermediates in SN2 or Michael addition reactions .

Q. How can solubility and reactivity in diverse solvent systems be systematically evaluated?

- Methodological Answer :

- Solvent Screening : Test solubility in polar (water, DMSO), semi-polar (THF), and non-polar (hexane) solvents via gravimetric analysis.

- Kinetic Studies : Monitor reaction rates in solvents of varying polarity (e.g., DMF vs. toluene) using UV-Vis spectroscopy to correlate solvent effects with activation energy .

Q. What advanced separation techniques improve purification efficiency for complex reaction mixtures?

- Methodological Answer :

- Membrane Technologies : Use nanofiltration membranes (MWCO 300–500 Da) to separate the compound (MW ~250–300 Da) from larger byproducts .

- Ion-Exchange Chromatography : Leverage the compound’s cationic nature (dihydrochloride salt) for selective binding to sulfonate resins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.